Disperse blue 124
Overview
Description
Disperse Blue 124 is an azo dye used primarily in the textile industry to color synthetic fibers such as polyester, nylon, and acrylic. It is known for its vibrant blue color and is often used to produce dark shades like brown, black, and purple. This dye is slightly soluble in water and is known to cause textile dermatitis in some individuals due to its allergenic properties .
Mechanism of Action
Target of Action
Disperse Blue 124 is a type of azo dye that is primarily used in the textile industry . Its primary targets are synthetic and natural fabrics, including polyester, acetate, and blends of these materials . It is used to impart dark colors such as blue, green, violet, and purple to these fabrics .
Mode of Action
The mode of action of this compound involves the dye binding to the fabric fibers during the dyeing process . The dye molecules are only slightly soluble in water , which allows them to disperse evenly throughout the fabric. The dye then bonds with the fabric fibers, resulting in a permanent coloration of the material .
Biochemical Pathways
It is known that azo dyes like this compound can undergo reductive metabolism . This process can lead to the formation of aromatic amines, some of which may have toxicological implications .
Pharmacokinetics
Due to its use in textiles, the primary route of human exposure is likely dermal absorption
Result of Action
The primary result of the action of this compound is the coloration of textiles . It is also known to be a strong clothing dye sensitizer . This means that it can cause allergic reactions, such as contact dermatitis, in sensitive individuals . Symptoms can include skin redness, itching, and inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the dyeing process’s temperature and pH can affect the dye’s solubility and its ability to bind to fabric fibers . Additionally, the dye’s stability and efficacy can be affected by exposure to light and heat . It’s also worth noting that this compound can be a source of water pollution .
Biochemical Analysis
Biochemical Properties
Disperse Blue 124 plays a significant role in biochemical reactions, particularly in the context of its allergenic properties. It interacts with various biomolecules, including proteins and enzymes, leading to sensitization reactions. The compound acts as a hapten, binding to proteins and forming complexes that can trigger immune responses . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. It can induce contact dermatitis, characterized by inflammation and immune cell infiltration . The compound influences cell signaling pathways, particularly those involved in immune responses. It can also affect gene expression, leading to the production of pro-inflammatory cytokines and other mediators . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to proteins, forming hapten-protein complexes that are recognized by the immune system . This binding can lead to enzyme inhibition or activation, depending on the specific protein involved. This compound can also induce changes in gene expression by activating transcription factors and signaling pathways associated with inflammation . These molecular interactions contribute to the compound’s allergenic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under certain environmental factors such as light and heat . Long-term exposure to this compound can lead to chronic inflammation and sensitization in in vitro and in vivo studies . The stability and degradation of the compound are important considerations in its use and handling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild sensitization and immune responses . At higher doses, it can cause severe allergic reactions, including dermatitis and systemic inflammation . Toxic effects such as hepatotoxicity and nephrotoxicity have also been observed at high doses . These findings highlight the importance of dose regulation in the use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its detoxification and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 . This metabolism can lead to the formation of reactive intermediates that contribute to its allergenic properties. The compound can also affect metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound tends to accumulate in specific tissues, particularly those involved in detoxification, such as the liver and kidneys . Its distribution is influenced by factors such as solubility and binding affinity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often found in the cytoplasm and can localize to organelles such as mitochondria and lysosomes . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular distribution of this compound plays a crucial role in its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Blue 124 is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with a coupling component to form the azo dye. The reaction typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The dye is then finely ground in the presence of a dispersing agent and sold as a paste or spray-dried and sold as a powder .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: The dye can also be reduced, gaining electrons and forming reduced products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines .
Scientific Research Applications
Disperse Blue 124 has a variety of applications in scientific research:
Chemistry: It is used as a standard dye for the assay of allergy-releasing dyes in textiles.
Biology: The dye is used in microscopy for staining purposes.
Medicine: Research on the allergenic properties of this compound helps in understanding textile dermatitis and developing treatments.
Industry: It is widely used in the textile industry for dyeing synthetic fibers
Comparison with Similar Compounds
Disperse Blue 106: Another azo dye with similar allergenic properties.
Disperse Blue 1: Used in both textiles and as a solvent dye.
Disperse Blue 14: Known for its use in dyeing synthetic fibers.
Uniqueness: Disperse Blue 124 is unique due to its specific molecular structure, which includes a 5-nitrothiazol-2-yl group and a substituted 4-aminophenyl group. This structure contributes to its vibrant color and allergenic properties, making it distinct from other disperse dyes .
Properties
IUPAC Name |
2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-4-20(7-8-25-12(3)22)13-5-6-14(11(2)9-13)18-19-16-17-10-15(26-16)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAJVAFLGGPIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864562 | |
Record name | C.I. Disperse Blue 124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15141-18-1, 61951-51-7 | |
Record name | Disperse Blue 124 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15141-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse Blue 124 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015141181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse blue 124 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Disperse Blue 124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How potent of an allergen is Disperse Blue 124?
A1: this compound is recognized as a potent contact allergen. [, , ] It has been found to be a stronger sensitizer than other azo dyes, such as Disperse Blue 106. [] Its inclusion in standard patch test series has led to an increased detection of textile dye allergies. [, ]
Q2: Are there specific populations more susceptible to this compound allergy?
A2: While this compound allergy can affect individuals of all ages, studies indicate a higher prevalence in women. [] Additionally, individuals with a history of atopic dermatitis might be more susceptible to sensitization. [, ]
Q3: What are the typical clinical presentations of this compound allergy?
A3: Allergic contact dermatitis from this compound can manifest with diverse clinical presentations, making diagnosis challenging. [, ] Common symptoms include eczema, erythema, and itching. [, ] Less common manifestations include persistent erythematous-wheal reactions, transient urticarial dermatitis, and erythema multiforme-like eruptions. [] Skin folds, axillae, and areas in contact with clothing are frequently affected. []
Q4: How is this compound allergy diagnosed?
A4: Patch testing is the gold standard for diagnosing this compound allergy. [, ] Due to its potency, reactions can be intense; therefore, reduced concentrations in patch tests are recommended. [] Testing with suspected textiles can confirm clinical relevance. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C16H19N5O4S. Its molecular weight is 377.43 g/mol. []
Q6: What impurities are commonly found in commercially available this compound?
A6: Research has shown that commercial preparations of this compound can contain impurities that themselves act as sensitizers. [] The exact nature and concentration of these impurities may vary depending on the manufacturing process and source.
Q7: What analytical methods are used to detect and quantify this compound in textiles?
A7: Several analytical techniques can identify and quantify this compound in textile samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed due to its high sensitivity and selectivity. [] Thin-layer chromatography (TLC) can also be used for separation and identification, particularly when analyzing the dye composition in suspected textiles. [, ]
Q8: Are there ongoing research efforts to find alternatives to this compound?
A8: Due to the increasing prevalence of textile dye allergies, research into safer alternatives to allergenic dyes like this compound is ongoing. [] This research focuses on developing dyes with similar coloring properties but reduced sensitizing potential.
Q9: What are the regulatory implications of this compound's allergenic potential?
A9: The European Union has restricted the use of certain disperse dyes, including those known to be highly allergenic, in textile and leather articles that come into direct and prolonged contact with the skin. [] These regulations aim to minimize consumer exposure and the incidence of textile contact dermatitis.
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